Cas no 11091-29-5 (2-Propenoic acid,2-methyl-,(1aR,5R,7S,10aS,10bR)-5-(acetyloxy)-8-[(acetyloxy)methyl]-1a,2,3,4,5,6,7,9,10a,10b-decahydro-1a,5-dimethyl-4,9-dioxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester)
11091-29-5 structure
Product Name:2-Propenoic acid,2-methyl-,(1aR,5R,7S,10aS,10bR)-5-(acetyloxy)-8-[(acetyloxy)methyl]-1a,2,3,4,5,6,7,9,10a,10b-decahydro-1a,5-dimethyl-4,9-dioxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester
CAS-Nr.:11091-29-5
MF:C23H28O10
MW:464.462428092957
CID:167278
PubChem ID:442248
Update Time:2025-04-19
2-Propenoic acid,2-methyl-,(1aR,5R,7S,10aS,10bR)-5-(acetyloxy)-8-[(acetyloxy)methyl]-1a,2,3,4,5,6,7,9,10a,10b-decahydro-1a,5-dimethyl-4,9-dioxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2-Propenoic acid,2-methyl-,(1aR,5R,7S,10aS,10bR)-5-(acetyloxy)-8-[(acetyloxy)methyl]-1a,2,3,4,5,6,7,9,10a,10b-decahydro-1a,5-dimethyl-4,9-dioxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester
- 2-Methylpropenoic acid (1aR,5R,7S,10aS,10bR)-5-acetoxy-8-acetoxymethyl-1a,2,3,4,5,6,7,9,10a,10b-decahydro-1a,5-dimethyl-4,9-dioxooxireno[9,10]cyclodeca[1,2-b]furan-7-yl ester
- 2-Propenoic acid,2-methyl-,(1aR,5R,7S,10aS,10bR)-5-(acetyloxy)-8-[(acetyloxy)methyl]-1a,2,3,4,5,6,7,9,10a,10b-decahydro-1a,5-
- AC1L9CHN
- Glaucolide A
- 5-(Acetyloxy)-8-[(acetyloxy)methyl]-1a,5-dimethyl-4,9-dioxo-1a,2,3,4,5,6,7,9,10a,10b-decahydrooxireno[9,10]cyclodeca[1,2-b]furan-7-yl 2-methylprop-2-enoate
- 2-Propenoic acid, 2-methyl-, 5-(acetyloxy)-8-((acetyloxy)methyl)-1a,2,3,4,5,6,7,9,10a,10b-decahydro-1a,5-dimethyl-4,9-dioxooxireno(9,10)cyclodeca(1,2-b)furan-7-yl ester, (1aR-(1aR*,5R*,7S*,10aS*,10bR*))-
- DTXSID10911895
- CHEBI:5374
- 11091-29-5
- C09463
- 2-Methylpropenoic acid (1aR,5R,7S,10aS,10bR)-5-acetoxy-8-acetoxymethyl-1a,2,3,4,5,6,7,9,10a,10b-deca
- Q27106739
- [(1S,2R,4R,8R,10S)-8-acetyloxy-12-(acetyloxymethyl)-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-10-yl] 2-methylprop-2-enoate
- Glaucolid-A
-
- Inchi: 1S/C23H28O10/c1-11(2)20(27)30-15-9-23(6,32-13(4)25)16(26)7-8-22(5)19(33-22)18-17(15)14(21(28)31-18)10-29-12(3)24/h15,18-19H,1,7-10H2,2-6H3/t15-,18-,19+,22+,23+/m0/s1
- InChI-Schlüssel: DDRDDFBLSIAXPP-WMFJGPPASA-N
- Lächelt: O1[C@@H]2[C@@H]3C(=C(COC(C)=O)C(=O)O3)[C@H](C[C@](C)(C(CC[C@@]12C)=O)OC(C)=O)OC(C(=C)C)=O
Berechnete Eigenschaften
- Genaue Masse: 464.168
- Monoisotopenmasse: 464.168
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 8
- Komplexität: 962
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topologische Polaroberfläche: 135Ų
Experimentelle Eigenschaften
- Dichte: 1.3
- Siedepunkt: 603°C at 760 mmHg
- Flammpunkt: 259°C
- Brechungsindex: 1.535
2-Propenoic acid,2-methyl-,(1aR,5R,7S,10aS,10bR)-5-(acetyloxy)-8-[(acetyloxy)methyl]-1a,2,3,4,5,6,7,9,10a,10b-decahydro-1a,5-dimethyl-4,9-dioxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester Verwandte Literatur
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1. Sesquiterpenoids. Part XIX. X-Ray crystallographic determination of the stereochemistry and conformation of the germacranolide glaucolide APhilip J. Cox,George A. Sim J. Chem. Soc. Perkin Trans. 2 1975 455
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2. Index of subjects, 1975
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3. Sesquiterpenoids. Part XVII. X-Ray crystallographic determination of the stereochemistry and conformation of dihydromikanolide, a germacranolide diepoxidePhilip J. Cox,George A. Sim J. Chem. Soc. Perkin Trans. 2 1974 1355
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4. Stereochemistry of a novel sesquiterpene lactone. X-Ray determination of the structure of ursiniolide a monohydrateUrszula Rychlewska J. Chem. Soc. Perkin Trans. 2 1981 660
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5. Biogenetic-type synthesis of santonin, chrysanolide, dihydrochrysanolide, tulirinol, arbusculin-C, tanacetin, and arteminFarouk S. El-Feraly,Daniel A. Benigni,Andrew T. McPhail J. Chem. Soc. Perkin Trans. 1 1983 355
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